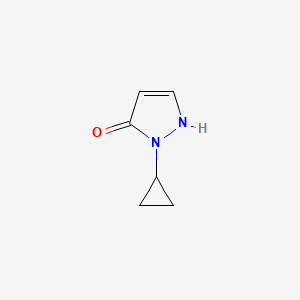
2-acetamido-N,N-bis(2-chloroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)propanamide involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with acetic anhydride to form N-acetyl-2-chloroethylamine. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-acetamido-N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-acetamido-N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)propanamide involves its interaction with specific molecular targets and pathways. The chloroethyl groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes . This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with DNA replication and cell division .
Comparaison Avec Des Composés Similaires
2-acetamido-N,N-bis(2-chloroethyl)propanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical properties and biological activities.
N,N-bis(2-chloroethyl)acetamide:
The unique structure of this compound, particularly the presence of both acetamido and chloroethyl groups, contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
3183-27-5 |
|---|---|
Formule moléculaire |
C9H16Cl2N2O2 |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
2-acetamido-N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C9H16Cl2N2O2/c1-7(12-8(2)14)9(15)13(5-3-10)6-4-11/h7H,3-6H2,1-2H3,(H,12,14) |
Clé InChI |
KAAHHGUTFIUVOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CCCl)CCCl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)





methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)



![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
